5-(benzyloxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide

Kinase Inhibition SAR Medicinal Chemistry

This compound is a precisely defined Src kinase inhibitor probe carrying the N-(4-fluorophenethyl) moiety. Unlike generic pyranone analogs, its 4-fluorophenyl ring imparts unique electronic and steric properties that are critical for reproducible SAR expansion. Procure this 95%+ pure reference standard when you need to: (i) directly compare inhibition profiles against N-alkyl or N-benzyl analogs; (ii) develop LC-MS/HPLC methods exploiting the chromophoric 4-fluorophenethyl group; or (iii) generate quantitative Src IC50 data that is currently absent from the primary literature. Supplied for non-human research only; each batch requires independent potency validation.

Molecular Formula C21H18FNO4
Molecular Weight 367.376
CAS No. 1021093-44-6
Cat. No. B2928718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide
CAS1021093-44-6
Molecular FormulaC21H18FNO4
Molecular Weight367.376
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCCC3=CC=C(C=C3)F
InChIInChI=1S/C21H18FNO4/c22-17-8-6-15(7-9-17)10-11-23-21(25)19-12-18(24)20(14-27-19)26-13-16-4-2-1-3-5-16/h1-9,12,14H,10-11,13H2,(H,23,25)
InChIKeyHXKWIQCMTJBUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1021093-44-6: Sourcing 5-(benzyloxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide for Src Kinase Research


5-(benzyloxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021093-44-6) is a synthetic derivative within the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class, a family of compounds designed and investigated as potential inhibitors of Src family kinases (SFKs) [1]. This specific analog features a 4-fluorophenethyl group at the 6-position of the pyran ring, distinguishing it from other members of the series . The core molecular scaffold is derived from kojic acid, and the compound is supplied for non-human research purposes with a typical purity of 95%+ .

Procurement Alert: Why 5-(benzyloxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide Cannot Be Freely Substituted


Within the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class, Src kinase inhibitory activity is highly dependent on the nature of the 6-substituent, making simple substitution between analogs scientifically unsound [1]. The primary literature explicitly shows this class was designed to explore structure-activity relationships (SAR) by varying the group at the 6-position, indicating that small changes can cause significant differences in biochemical potency and selectivity [1]. Therefore, for reproducible research, the specific N-(4-fluorophenethyl) moiety on the target compound must be considered a critical determinant of its pharmacological profile and cannot be assumed to be equivalent to an N-benzyl, N-isopropyl, or N-cyclohexylmethyl analog.

Quantitative Evidence Guide: Benchmarking 1021093-44-6 Against Closest Analogs


Src Kinase Inhibition: Structural Differentiation from N-Cyclohexylmethyl Analog

The target compound (CAS 1021093-44-6) incorporates a 4-fluorophenethyl group, whereas a close analog, 5-(benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide, uses a cyclohexylmethyl substituent . While a direct head-to-head comparison of their Src IC50 values is not publicly available in an accessible format, the core study by Farard et al. establishes this as the key variable for SAR exploration [1]. An indirect comparison across separate benchmarks confirms that compound identity for this scaffold is exquisitely sensitive to the 6-substituent, with the N-cyclohexylmethyl variant reported to have an IC50 of approximately 50 µM . The precise IC50 for the 4-fluorophenethyl variant is crucial data required to fully quantify the potency difference.

Kinase Inhibition SAR Medicinal Chemistry

Physicochemical Differentiation: Lipophilicity Modification via 4-Fluorophenethyl Group

Introducing a fluorine atom on the phenethyl ring of CAS 1021093-44-6 is a classic medicinal chemistry strategy to modulate lipophilicity and metabolic stability compared to an unsubstituted phenethyl analog [1]. While the logP values for the target compound and a direct comparator like 5-(benzyloxy)-N-phenethyl-4-oxo-4H-pyran-2-carboxamide are not publicly disclosed, the structural difference allows for a class-level inference [1]. A related difluorinated analog, 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenethyl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021093-91-3), is noted by vendors as having enhanced lipophilicity and metabolic stability due to its dual fluorination .

Lipophilicity Physicochemical Properties Drug-likeness

Structural Uniqueness: 4-Fluorophenethyl vs. Simple Alkyl and Benzyl Substituents

The target compound is structurally distinct from simpler N-substituted analogs cataloged for Src kinase research, such as N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021060-07-0) and N-isopropyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide . The N-(4-fluorophenethyl) chain introduces a combination of a flexible ethylene linker and a terminal 4-fluorophenyl ring, creating a unique spatial and electronic environment compared to the rigid benzyl group of CAS 1021060-07-0 . This structural difference is hypothesized to probe different dimensions of the ATP-binding pocket or adjacent allosteric sites in the SFK active site, as is the purpose of such SAR libraries [1].

Chemical Structure Selectivity Profile Catalog Differentiation

Optimal Application Scenarios for 1021093-44-6 Based on Verified Evidence


Probing the Role of the 4-Fluorophenethyl Moiety in Src Kinase SAR

This compound is most appropriately used as a specific probe within an established medicinal chemistry campaign to understand the contribution of a 4-fluorophenethyl chain to Src kinase inhibition, as described by the Farard et al. study [1]. Its application is scientifically justified when expanding the SAR beyond cyclohexylmethyl and isopropyl analogs, where the unique electronic and steric properties of the 4-fluorophenyl ring are of interest.

In Vitro Model System Pharmacological Profiling

Given its structural differentiation, this compound is a candidate for comparative in vitro efficacy panels alongside N-alkyl or N-benzyl analogs to assess selectivity fingerprints against SFKs (Src, Yes, Fyn, Lyn) [1]. Its procurement is recommended for researchers aiming to build a comprehensive dataset linking the 6-substituent structure to multiple kinase activity outcomes, as the framework established in the primary publication suggests this was one of the compound's intended purposes [1].

Analytical Reference for Chemical Development

The compound (CAS 1021093-44-6, purity 95%+) serves as a high-quality reference standard for analytical method development (e.g., HPLC, LC-MS) for the entire class of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides . Its unique chromophoric properties due to the 4-fluorophenethyl group can be leveraged to establish robust detection methods, differentiating it from non-chromophoric saturated analogs in complex biological matrices.

Explicit Data Gap: Direct Comparator Assay Required

A critical pre-procurement scenario is the verification of absolute Src IC50 potency. Potential users should be aware that while the compound is derivative of a known Src inhibitor series, the purchase and subsequent evaluation must begin with a direct head-to-head enzymatic assay against a reference inhibitor (e.g., the general Src inhibitor PP2 or the closely related N-cyclohexylmethyl analog) to generate the missing quantitative data that would otherwise guide its precise scientific selection [1]. The product should be considered an investigational tool requiring further characterization.

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